Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Catalog No.
S2782620
CAS No.
923398-35-0
M.F
C18H19ClN2O5S2
M. Wt
442.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4...

CAS Number

923398-35-0

Product Name

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.93

InChI

InChI=1S/C18H19ClN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22)

InChI Key

PEEWAAITYPWTQN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound characterized by its unique structural components. Its molecular formula is C18H19ClN2O5S2C_{18}H_{19}ClN_{2}O_{5}S_{2}, and it has a molecular weight of approximately 442.9 g/mol . The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, linked to a piperidine moiety that carries a sulfonyl group derived from 4-chlorobenzenesulfonic acid. This structure contributes to its potential biological activity and chemical reactivity.

Typical of thiophene derivatives and amides, including:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack by various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide bond can be hydrolyzed, leading to the formation of the corresponding thiophene-3-carboxylic acid.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine, altering the compound's properties and reactivity.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

Synthesis of methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate can be achieved through several methods:

  • Coupling Reactions: The synthesis typically involves coupling a thiophene derivative with a piperidine derivative that contains the sulfonyl and carboxamide functionalities. This may be facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Functional Group Modifications: Starting materials can be modified through functional group transformations, including sulfonation of piperidine derivatives followed by acylation with thiophene carboxylic acids.
  • Multi-step Synthesis: A multi-step synthetic route may involve protecting groups to prevent unwanted reactions during synthesis, followed by deprotection at the final stage.

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting respiratory diseases or inflammatory conditions.
  • Material Science: Thiophene derivatives are often used in organic electronics and photovoltaic materials due to their conductive properties.

Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors relevant to its proposed therapeutic effects. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to determine binding kinetics and affinities.

Several compounds share structural similarities with methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate, including:

Compound NameStructureKey Features
N-methyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamideC11H16N2O3S2Lacks chlorophenyl substituent; simpler structure
Ethyl 5-(but-3-enyl)thiophene-2-carboxylateC12H14O2SDifferent alkyl chain; used in organic synthesis
N-[2-(4-chlorophenyl)thiazol-5-yl]piperidin-4-carboxamideC15H16ClN3OSContains thiazole; potential anti-cancer activity

Uniqueness

The unique combination of a thiophene ring with a piperidine carrying both a sulfonamide and carboxamide functional groups distinguishes methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate from other similar compounds. This structural arrangement may enhance its biological activity and specificity towards certain targets, warranting further investigation into its pharmacological potential.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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